Hosenkoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

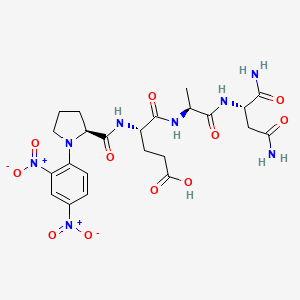

Hosenkoside A is a baccharane glycoside isolated from the seeds of Impatiens balsamina . It is used for research purposes .

Molecular Structure Analysis

Hosenkoside A has a complex molecular structure with a molecular formula of C48H82O20 and a molecular weight of 979.15 .Chemical Reactions Analysis

A study has reported the use of an LC-MS/MS method for the simultaneous determination of Hosenkoside A and Hosenkoside K from Semen Impatientis in rat plasma .Physical And Chemical Properties Analysis

Hosenkoside A is a white powder with a molecular weight of 979.15 and a molecular formula of C48H82O20 .科学的研究の応用

Antitumor Activity

Hosenkoside A has been identified as having potential value in antitumor applications . It has shown in vitro growth inhibitory activity in human cancer A375 cells . This suggests that Hosenkoside A could be a candidate for further research into cancer treatment options.

Anti-Hepatic Fibrosis Activity

Research indicates that Hosenkoside A may possess anti-hepatic fibrosis activity . This is particularly significant as hepatic fibrosis can lead to cirrhosis and is a major health concern worldwide . The compound’s ability to inhibit the progression of fibrosis could pave the way for new therapeutic strategies.

Pharmacokinetics

Hosenkoside A has been the subject of pharmacokinetic studies, which are crucial for understanding its behavior within the body. These studies help determine the dosage and delivery method that would be most effective for therapeutic applications .

Botanical Research

In botanical research, Hosenkoside A is used as a marker to study the properties of Impatientis balsamina L. seeds. Its presence helps in understanding the plant’s chemical profile and potential uses in traditional medicine .

Spectroscopic Analysis

The structure of Hosenkoside A has been elucidated using advanced spectroscopic methods such as NMR (1D and 2D), IR, and HR-ESI-MS. This detailed structural information is essential for synthetic chemists who may want to replicate or modify the compound .

Bioassay Development

Hosenkoside A’s bioactivity makes it a valuable compound for developing bioassays. These bioassays can be used to screen for other compounds with similar or enhanced biological activities .

Chemical Synthesis

The compound’s complex structure poses a challenge for chemical synthesis, which can lead to advancements in synthetic methodologies. Researchers can explore new synthetic routes and chemical reactions as they attempt to synthesize Hosenkoside A .

Safety and Hazards

作用機序

Target of Action

Hosenkoside A is a baccharane glycoside isolated from the seeds of Impatiens balsamina It has been found to exhibit in vitro growth inhibitory activity against human cancer a375 cells .

Mode of Action

It is known to have in vitro growth inhibitory activity against human cancer A375 cells This suggests that it may interact with cellular targets that are crucial for the proliferation of these cells

Biochemical Pathways

Given its observed in vitro growth inhibitory activity against human cancer A375 cells , it can be inferred that Hosenkoside A likely influences pathways related to cell proliferation and survival

Result of Action

Hosenkoside A has been found to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit the proliferation of these cells.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKFJOYCFLIWIA-MDQYKXRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hosenkoside A | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)